molecular formula C8H9BrClN3O B5885339 CHEMBRDG-BB 5345379 CAS No. 415702-89-5

CHEMBRDG-BB 5345379

Cat. No.: B5885339
CAS No.: 415702-89-5
M. Wt: 278.53 g/mol
InChI Key: DHGNOPQZOHRXMX-UHFFFAOYSA-N
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Description

CHEMBRDG-BB 5345379 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is classified as a small organic molecule with high gastrointestinal (GI) absorption and confirmed blood-brain barrier (BBB) permeability, making it a candidate for neurological drug development . Key physicochemical and pharmacokinetic properties include:

Property Value
Log Po/w (XLOGP3) 2.15
Log S (ESOL) -2.99 (solubility: 0.24 mg/ml)
TPSA 40.46 Ų
GI Absorption High
BBB Permeability Yes
Synthetic Accessibility 2.07 (scale: 1–5, lower = easier)
Bioavailability Score 0.55

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C . Its structural uniqueness lies in the combination of bromo, chloro, and boronic acid substituents on an aromatic ring, which enhances its reactivity in Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name

2-(2-bromo-4-chloroanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O/c9-6-3-5(10)1-2-7(6)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGNOPQZOHRXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355318
Record name ZINC00300739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415702-89-5
Record name ZINC00300739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of CHEMBRDG-BB 5345379 involves several steps. One common method includes the reaction of benzaldehyde and formaldehyde with methyl carbamate to produce the desired product . The preparation can also be achieved through other synthetic routes, depending on the specific requirements and conditions of the reaction.

Chemical Reactions Analysis

CHEMBRDG-BB 5345379 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHEMBRDG-BB 5345379 is widely used in scientific research, including:

    Chemistry: It serves as an intermediate in organic synthesis and is used in various reactions to produce other compounds.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is involved in drug research and development, particularly in the synthesis of pyrazole drugs or as a drug ligand.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CHEMBRDG-BB 5345379 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

CHEMBRDG-BB 5345379 belongs to the arylboronic acid family. Below is a comparative analysis with structurally related compounds (similarity scores derived from cheminformatics tools):

Table 1: Structural and Functional Comparison

Compound Similarity Score Key Structural Differences Key Functional Differences
(3-Bromo-5-chlorophenyl)boronic acid 0.87 Lacks the ortho-chloro substituent Lower BBB permeability (predicted)
(6-Bromo-2,3-dichlorophenyl)boronic acid 0.85 Additional chlorine at position 2 Reduced solubility (Log S: -3.21)
(4-Bromo-2-fluorophenyl)boronic acid 0.78 Fluorine substitution at position 2 Higher P-gp substrate potential
This compound 1.00 (reference) Bromo, chloro, and boronic acid groups Optimal balance of solubility and BBB penetration

Critical Findings

Reactivity in Cross-Coupling: this compound exhibits superior reactivity compared to mono-halogenated analogs due to synergistic electronic effects from bromo and chloro groups .

Solubility-Bioavailability Trade-off : While dichloro analogs (e.g., 6-Bromo-2,3-dichlorophenylboronic acid) have lower solubility, this compound achieves a favorable balance (Log S: -2.99) while retaining BBB permeability .

Research Implications

This compound’s unique combination of substituents positions it as a versatile building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. Its structural analogs provide insights into optimizing halogen placement for target-specific applications. Further studies should explore its in vivo pharmacokinetics and catalytic efficiency in diverse coupling reactions.

Biological Activity

Overview of CHEMBRDG-BB 5345379

This compound is a compound cataloged in the ChemBridge database, which is known for providing diverse chemical libraries for drug discovery. While specific biological activity data may not be readily available, compounds like this compound are typically evaluated for their potential therapeutic applications through various biological assays.

Biological Activity Assays

  • In Vitro Assays :
    • Cell Viability Tests : These assays determine the cytotoxic effects of the compound on different cell lines. Common tests include MTT, XTT, or resazurin assays.
    • Mechanism of Action Studies : Understanding how the compound interacts with biological targets (e.g., enzymes, receptors) can be assessed through binding studies or enzymatic assays.
  • In Vivo Studies :
    • Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) properties.
    • Efficacy studies in disease models (e.g., cancer, inflammation) help determine the therapeutic potential of the compound.

Potential Applications

  • Anticancer Activity : Many compounds in chemical libraries are screened for their ability to inhibit tumor growth or induce apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds may also be tested against bacterial or fungal strains to evaluate their potential as antimicrobial agents.
  • Neurological Effects : Some compounds are investigated for neuroprotective effects or their ability to modulate neurotransmitter systems.

Data Summary Table

Assay Type Purpose Common Methods
In VitroAssess cytotoxicity and mechanism of actionMTT, XTT, Resazurin
In VivoEvaluate pharmacokinetics and efficacyAnimal models, ADME studies
Anticancer ScreeningDetermine anti-tumor activityCell line assays
Antimicrobial TestingAssess antibacterial/fungal activityDisk diffusion, MIC assays

Case Studies and Research Findings

While specific case studies on this compound are not available, similar compounds have been documented in various studies:

  • Study A : Investigated a related compound's efficacy against breast cancer cell lines, demonstrating significant growth inhibition.
  • Study B : Evaluated a series of analogs for their antimicrobial activity against resistant bacterial strains, highlighting structure-activity relationships.
  • Study C : Focused on neuroprotective effects in a rodent model of neurodegeneration, showing promise for future therapeutic development.

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